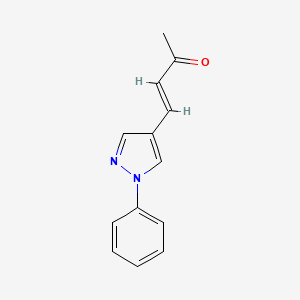
Carbamic acid, (2-methyl-3-thienyl)-, 1,1-dimethylethyl ester (9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamic acid, (2-methyl-3-thienyl)-, 1,1-dimethylethyl ester (9CI) is a chemical compound known for its unique structure and properties It is characterized by the presence of a carbamic acid group attached to a 2-methyl-3-thienyl moiety, with a 1,1-dimethylethyl ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid, (2-methyl-3-thienyl)-, 1,1-dimethylethyl ester (9CI) typically involves the reaction of 2-methyl-3-thienylamine with tert-butyl chloroformate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
Carbamic acid, (2-methyl-3-thienyl)-, 1,1-dimethylethyl ester (9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various carbamate derivatives depending on the nucleophile used.
科学的研究の応用
Carbamic acid, (2-methyl-3-thienyl)-, 1,1-dimethylethyl ester (9CI) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug or a pharmacophore.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Carbamic acid, (2-methyl-3-thienyl)-, 1,1-dimethylethyl ester (9CI) involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carbamic acid, which can then interact with enzymes or receptors. The 2-methyl-3-thienyl moiety may also play a role in binding to specific sites, enhancing the compound’s overall activity.
類似化合物との比較
Similar Compounds
- Carbamic acid, (2-methyl-3-thienyl)-, methyl ester
- Carbamic acid, (2-methyl-3-thienyl)-, ethyl ester
- Carbamic acid, (2-methyl-3-thienyl)-, propyl ester
Uniqueness
Carbamic acid, (2-methyl-3-thienyl)-, 1,1-dimethylethyl ester (9CI) is unique due to its specific ester group, which can influence its reactivity and interactions. The 1,1-dimethylethyl ester group provides steric hindrance, which can affect the compound’s stability and reactivity compared to other similar compounds with smaller ester groups.
特性
分子式 |
C10H15NO2S |
|---|---|
分子量 |
213.30 g/mol |
IUPAC名 |
tert-butyl N-(2-methylthiophen-3-yl)carbamate |
InChI |
InChI=1S/C10H15NO2S/c1-7-8(5-6-14-7)11-9(12)13-10(2,3)4/h5-6H,1-4H3,(H,11,12) |
InChIキー |
ATEQLZAXHZPRSP-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CS1)NC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


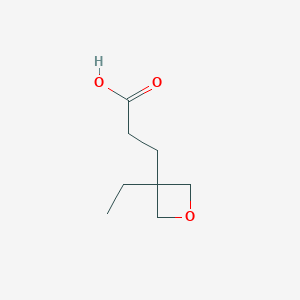
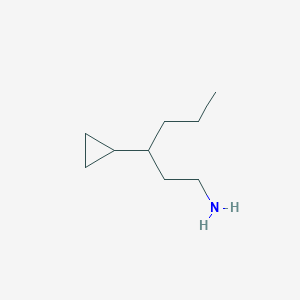

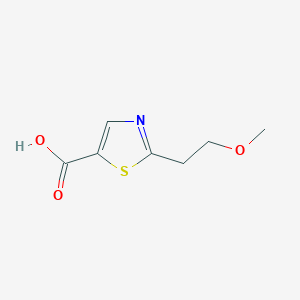
![2-(Bicyclo[2.2.1]heptan-2-yl)-N-methylethan-1-amine](/img/structure/B13532113.png)
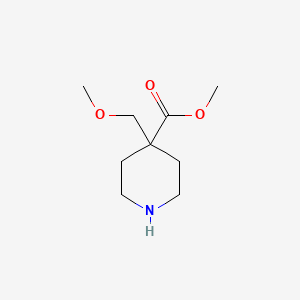
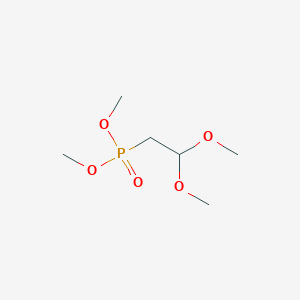
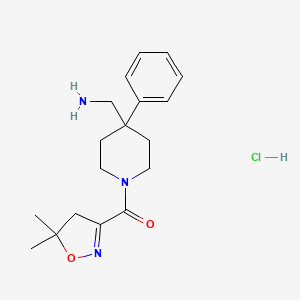
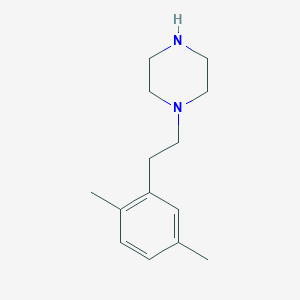

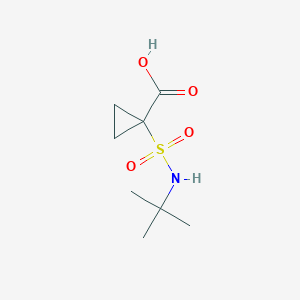

![10-(6-fluoro-1-hydroxy-3H-2,1-benzoxaborol-4-yl)-4,4-dimethyl-1,10-diazatricyclo[6.4.0.02,6]dodeca-2(6),7-dien-9-one](/img/structure/B13532151.png)
